6-(Benzyloxy)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .Chemical Reactions Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Physical And Chemical Properties Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .Scientific Research Applications
Antimicrobial Activity
6-(Benzyloxy)nicotinic acid: derivatives have been synthesized and studied for their potential antimicrobial properties. These compounds have shown promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus , including methicillin-resistant strains (MRSA) . The derivatives exhibit minimum inhibitory concentrations (MICs) that suggest they could be effective in preventing and treating infections caused by these pathogens.
Molecular Docking Studies
The molecular structures of 6-(Benzyloxy)nicotinic acid derivatives have been used in molecular docking studies to predict their binding affinities to bacterial enzymes or receptors. This computational approach helps in understanding the mechanism of action and could guide the design of more potent antimicrobial agents .
Synthesis of Acylhydrazones
Nicotinic acid derivatives, including 6-(Benzyloxy)nicotinic acid , are used as starting materials for synthesizing acylhydrazones. These compounds have been synthesized through condensation reactions and evaluated for their biological activities. The acylhydrazones derived from nicotinic acid have shown potential as antimicrobial agents .
Development of 1,3,4-Oxadiazoline Derivatives
Through cyclization reactions, acylhydrazones derived from nicotinic acid can be transformed into 1,3,4-oxadiazoline derivatives . These new compounds have been tested for antimicrobial activity, with some showing high effectiveness against various bacterial strains. This suggests their potential use in antimicrobial therapies .
Cytotoxicity Evaluation
In addition to antimicrobial testing, the cytotoxicity of 6-(Benzyloxy)nicotinic acid derivatives against normal cell lines has been assessed. The most promising compounds did not show cytotoxic effects, indicating their safety for further development as therapeutic agents .
Antibacterial and Antibiofilm Properties
Research has also focused on the antibacterial and antibiofilm properties of nicotinamide derivatives, which are closely related to 6-(Benzyloxy)nicotinic acid . These studies provide insights into the potential use of these compounds in treating bacterial infections and preventing biofilm formation, which is crucial for combating persistent infections .
Mechanism of Action
Target of Action
The primary target of 6-(Benzyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .
Mode of Action
6-(Benzyloxy)nicotinic acid interacts with its targets, the nAChRs, causing changes in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize . This interaction influences both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The compound affects several biochemical pathways. Nicotine degradation in bacteria, for instance, can occur through three identified pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . The compound’s interaction with nAChRs can influence these pathways and their downstream effects .
Pharmacokinetics
Related compounds like nicotinic acid have been studied, and their pharmacokinetics may provide some insights .
Result of Action
It’s known that nicotinic acid and its derivatives play a vital role in maintaining efficient cellular function . They act as precursors of nicotinamide coenzymes, which are crucial for redox metabolism and NAD-dependent pathways functioning .
Action Environment
The action, efficacy, and stability of 6-(Benzyloxy)nicotinic acid can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents like chloroform and dimethyl sulfoxide can affect its bioavailability . .
Safety and Hazards
Future Directions
6-(Benzyloxy)nicotinic acid is an important intermediate compound in the synthesis of pharmaceuticals and agrochemicals. It’s likely that future research will continue to explore its potential applications in these areas. For example, a recent study expanded the myxochelin natural product family by nicotinic acid-containing congeners .
properties
IUPAC Name |
6-phenylmethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVKNLUMBURSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916578 | |
Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)nicotinic acid | |
CAS RN |
94084-76-1 | |
Record name | 94084-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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